molecular formula C26H26N2O3S B2865258 N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878063-06-0

N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2865258
CAS No.: 878063-06-0
M. Wt: 446.57
InChI Key: HPPTXHPFRNTXAU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by a methanesulfonyl group substituted at the 3-position of the indole core, with a 4-methylphenyl moiety attached to the sulfonyl group. The acetamide side chain is linked to a 4-ethylphenyl group. Its design aligns with trends in indole-based drug discovery, where sulfonyl and acetamide groups are leveraged for target binding and pharmacokinetic optimization .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S/c1-3-20-12-14-22(15-13-20)27-26(29)17-28-16-25(23-6-4-5-7-24(23)28)32(30,31)18-21-10-8-19(2)9-11-21/h4-16H,3,17-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPTXHPFRNTXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl group and the acetamide moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that could be explored for treating various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Indole derivatives with acetamide and sulfonyl groups are widely studied for diverse biological activities. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Selected Indole Derivatives
Compound Name Indole Substituent(s) Acetamide Group Sulfonyl Group Reported Activity Reference
Target Compound 3-[(4-methylphenyl)methanesulfonyl] N-(4-ethylphenyl) (4-methylphenyl)methane Unknown (hypothetical) -
10j () 1-(4-chlorobenzoyl), 5-methoxy, 2-methyl N-(3-chloro-4-fluorophenyl) None Anticancer (Bcl-2/Mcl-1 inhibitor)
Compound 31 () 1-(4-chlorobenzoyl), 5-methoxy N-(4-(trifluoromethyl)phenyl) 4-(trifluoromethyl)phenyl Indomethacin analog (anti-inflammatory)
VUAA-1 () Triazole substituent N-(4-ethylphenyl) None Orco agonist (insect olfaction)
N-[2-(cyclohex-1-en-1-yl)ethyl] derivative () 3-[(4-fluorophenyl)methanesulfonyl] N-[2-(cyclohex-1-en-1-yl)ethyl] 4-fluorophenylmethane Not specified

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F, NO₂ in ) enhance binding to anti-apoptotic proteins Bcl-2/Mcl-1, critical in cancer therapy . Bulky substituents like trifluoromethyl () may improve metabolic stability but reduce solubility . The 4-ethylphenyl group in the target compound and VUAA-1 () suggests a role in receptor interactions, though VUAA-1’s triazole moiety confers distinct activity as an insect olfactory agonist .

Sulfonyl Group Variations :

  • The target compound’s benzylsulfonyl group (4-methylphenylmethane) differs from trifluoromethylphenyl () or fluorophenyl () sulfonyl groups, which influence electronic and steric properties.

Synthetic Approaches :

  • Common methods include coupling indole acetic acids with sulfonamides (e.g., ) or sulfonyl chlorides. The target compound could be synthesized via similar routes using (4-methylphenyl)methanesulfonyl chloride .

Research Findings and Implications

Pharmacological Potential

  • Anticancer Activity: highlights indole-acetamide derivatives as dual Bcl-2/Mcl-1 inhibitors, with IC₅₀ values in micromolar ranges. The target compound’s sulfonyl group may enhance target affinity compared to non-sulfonylated analogs .
  • Anti-inflammatory Potential: Compounds like ’s 31, designed as indomethacin analogs, suggest utility in cyclooxygenase (COX) inhibition. The target’s sulfonyl group could modulate COX-2 selectivity .

Physicochemical Properties

  • Melting points for analogs range from 153–194°C (), with yields as low as 6–17%, indicating challenging syntheses. The target compound’s properties remain uncharacterized but likely align with these trends .

Computational Insights

  • demonstrates that computational methods (e.g., DFT) reliably predict bond lengths and angles in indole-acetamide derivatives, aiding in rational design .

Biological Activity

N-(4-ethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by its molecular formula C21H28N2O3SC_{21}H_{28}N_{2}O_{3}S and features a complex structure that includes an indole moiety, which is often associated with various biological activities. The presence of the methanesulfonyl group is also significant as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cells by disrupting microtubule dynamics and inducing G2/M phase arrest .
  • Antioxidant Activity : Indoles are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Table 1: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (µM)Reference
CytotoxicityMDA-MB-231 (Breast)5.0
AntiproliferativeHT29 (Colon)3.2
AntioxidantDPPH Assay12.5

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Cytotoxicity in Cancer Models :
    A study involving a series of indole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 and HT29. The derivatives exhibited IC50 values ranging from 3 to 5 µM, indicating potent activity .
  • Mechanistic Insights :
    Molecular dynamics simulations have suggested that these compounds interact with key proteins involved in cell cycle regulation, primarily through hydrophobic interactions and limited hydrogen bonding . This interaction profile may explain their effectiveness in inhibiting cell proliferation.
  • Antioxidant Properties :
    The antioxidant capacity was assessed using the DPPH assay, where related indole compounds showed promising results with IC50 values around 12.5 µM, highlighting their potential role in mitigating oxidative stress .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that specific functional groups within the compound significantly influence its biological activity:

  • Indole Moiety : Essential for cytotoxic activity; modifications on the indole ring can enhance or reduce potency.
  • Methanesulfonyl Group : Contributes to solubility and bioavailability; variations in this group can lead to changes in pharmacokinetics.
  • Substituents on Phenyl Rings : Electron-donating or withdrawing groups on the phenyl rings affect the overall electron density and reactivity of the compound, thereby influencing its interaction with biological targets .

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